Benzyl-PEG4-Boc
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Overview
Description
Benzyl-PEG4-Boc, also known as tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, facilitating the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making this compound a valuable tool in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-Boc typically involves the following steps:
Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.
Reaction with Benzyl Alcohol: The PEG derivative is reacted with benzyl alcohol under basic conditions to form the benzyl ether.
Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc (tert-butoxycarbonyl) protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as column chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG4-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Deprotection Reactions: Commonly use acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Products: Removal of the Boc group yields the corresponding free amine derivative
Scientific Research Applications
Benzyl-PEG4-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.
Biology: Helps in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.
Medicine: Plays a crucial role in drug discovery, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The primary mechanism of action of Benzyl-PEG4-Boc involves its role as a linker in PROTAC molecules. PROTACs work by:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruiting E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .
Comparison with Similar Compounds
Benzyl-PEG2-Boc: A shorter PEG linker with similar properties but different chain length.
Benzyl-PEG6-Boc: A longer PEG linker, offering different spatial properties for PROTAC synthesis.
Uniqueness: Benzyl-PEG4-Boc is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for a wide range of applications in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJABOSFLNXQSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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